molecular formula C19H11F2N3O3S B11643650 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11643650
M. Wt: 399.4 g/mol
InChI Key: HLJQILHDISLOCJ-PEZBUJJGSA-N
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Description

This compound is a mouthful, but its structure is intriguing! It belongs to the class of heterocyclic compounds and contains a thiadiazole ring fused with a pyrrolone ring. Let’s break it down:

    Thiadiazole: A five-membered ring containing two nitrogen atoms and one sulfur atom.

    Pyrrolone: A five-membered ring with a carbonyl group (C=O) and an adjacent nitrogen atom.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While not widely produced industrially, researchers have explored scalable methods for synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Substitution: The fluorine atoms are susceptible to nucleophilic substitution.

    Reduction: Reduction of the carbonyl group or the thiadiazole ring.

Common Reagents::

    Thionyl chloride: , , and play key roles.

    Sodium borohydride: for reduction.

Major Products::

    4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: itself is a significant product.

  • Byproducts may include regioisomers and partially reduced forms.

Scientific Research Applications

    Medicine: Investigated for potential , , and properties.

    Agriculture: Possible use as a due to its heterocyclic nature.

    Materials Science: Studied for its .

Mechanism of Action

    Targets: Likely interacts with enzymes or receptors involved in inflammation or cancer pathways.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C19H11F2N3O3S

Molecular Weight

399.4 g/mol

IUPAC Name

(4Z)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H11F2N3O3S/c20-12-5-1-10(2-6-12)15-14(16(25)11-3-7-13(21)8-4-11)17(26)18(27)24(15)19-23-22-9-28-19/h1-9,15,25H/b16-14-

InChI Key

HLJQILHDISLOCJ-PEZBUJJGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NN=CS4)F

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)F

Origin of Product

United States

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